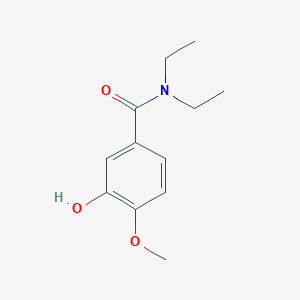

N,N-Diethyl-2-hydroxy-4-methoxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

19351-21-4 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N,N-diethyl-3-hydroxy-4-methoxybenzamide |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |

InChI Key |

FFLBZJBCSKGBBK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |

Other CAS No. |

19351-21-4 |

Synonyms |

N,N-Diethyl-2-hydroxy-4-methoxybenzamide |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n Diethyl 2 Hydroxy 4 Methoxybenzamide

Purification and Isolation Techniques for High-Purity N,N-Diethyl-2-hydroxy-4-methoxybenzamide

Achieving high purity of this compound is essential for accurate characterization and subsequent applications. The crude product obtained from synthesis typically contains unreacted starting materials, reagents, and byproducts, necessitating one or more purification steps.

Recrystallization: This is a fundamental and widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. For substituted benzamides, solvent systems such as ethanol/water or toluene/hexane mixtures are often effective. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities in the mother liquor. A patent for a similar compound, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, mentions recrystallization from an ethanol:toluene (1:1) solution. google.com

Column Chromatography: For more challenging separations or to achieve very high purity, silica gel column chromatography is a powerful technique. nih.govorgsyn.org The crude material is dissolved in a small amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is then passed through the column. nih.gov The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. The selection of the eluent system is optimized to achieve the best separation between the desired product and any impurities.

Washing/Extraction: Before other purification methods, a simple workup procedure involving liquid-liquid extraction is often employed. The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove water-soluble impurities. For example, washing with a dilute acid can remove any unreacted diethylamine (B46881), while washing with a dilute base can remove unreacted 2-hydroxy-4-methoxybenzoic acid. A final wash with brine helps to remove residual water from the organic layer before it is dried and the solvent is evaporated. nih.gov

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These methods can provide quantitative data on the purity level. nih.govresearchgate.net

The table below details common purification techniques and their principles.

Table 2: Purification Techniques for High-Purity this compound

| Technique | Principle of Separation | Typical Solvents/Materials | Purity Assessment Methods |

| Recrystallization | Differential solubility at varying temperatures | Ethanol/water, Toluene/hexane | Melting point, HPLC, NMR |

| Column Chromatography | Differential adsorption onto a stationary phase (silica gel) | Hexanes/Ethyl acetate gradients | TLC, HPLC, GC-MS, NMR |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquid phases | Dichloromethane, Ethyl acetate, Water, Dilute acid/base | TLC, HPLC |

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 2 Hydroxy 4 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N,N-Diethyl-2-hydroxy-4-methoxybenzamide by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the aliphatic ethyl groups, and the methoxy (B1213986) group. The aromatic region would likely show a complex splitting pattern due to the coupling between the protons on the substituted benzene (B151609) ring. The protons ortho and meta to the hydroxyl and methoxy groups will have characteristic chemical shifts.

A notable feature in the ¹H NMR spectrum of N,N-disubstituted benzamides is the potential for hindered rotation around the amide C-N bond. This restricted rotation can lead to the magnetic non-equivalence of the two ethyl groups, resulting in separate signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons of each ethyl group. This phenomenon provides valuable insight into the electronic and steric nature of the amide bond.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield position. The aromatic carbons will show distinct signals based on their substitution pattern, and the aliphatic carbons of the ethyl groups and the methoxy carbon will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.5 - 7.5 |

| Methoxy (-OCH₃) | ~3.8 |

| Methylene (-CH₂-) | 3.2 - 3.6 (potentially two signals) |

| Methyl (-CH₃) | 1.1 - 1.3 (potentially two signals) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 100 - 130 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂-) | 40 - 45 (potentially two signals) |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in this compound through their characteristic vibrational frequencies.

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group. The position of this band is sensitive to the electronic environment and hydrogen bonding. In the case of this compound, the presence of an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen is anticipated to cause a redshift (lower frequency) of the C=O stretching band compared to a similar amide without the ortho-hydroxy group.

Other significant vibrational bands would include the O-H stretching of the hydroxyl group, which is likely to be broad due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups will appear in their characteristic regions. The C-O stretching of the methoxy group and the aromatic ether linkage will also be observable.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic ring. The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1620 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N (amide) | Stretching | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation pattern.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₇NO₃, MW = 223.27 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. A common fragmentation for amides is the α-cleavage to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. Another likely fragmentation is the loss of the diethylamino group. The presence of the methoxy and hydroxy groups on the aromatic ring will also influence the fragmentation pattern, potentially leading to the loss of a methyl radical or a water molecule.

Table 4: Predicted m/z Values for Key Fragments of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₂H₁₇NO₃⁺ | 223 |

| [M - C₂H₅]⁺ | C₁₀H₁₂NO₃⁺ | 194 |

| [M - N(C₂H₅)₂]⁺ | C₈H₇O₃⁺ | 151 |

| [C₈H₈O₂]⁺ | (from cleavage of the amide bond) | 136 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While no crystal structure for this compound is currently available in the public domain, analysis of closely related structures, such as 2-hydroxy-N,N-diethyl-benzamide, provides significant insights into the expected solid-state conformation. researchgate.net

In the solid state, the molecular packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak intermolecular hydrogen bonds. The presence of the methoxy group in this compound could introduce additional dipole-dipole interactions, influencing the crystal lattice. The packing arrangement would aim to maximize the density and stabilize the crystal structure through a network of these interactions.

Analysis of Intramolecular Hydrogen Bonding Networks

A key structural feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydrogen atom of the 2-hydroxy group and the oxygen atom of the amide carbonyl group. This interaction forms a six-membered ring, which significantly influences the molecule's conformation and properties.

Studies on similar 2-hydroxy-benzamides have shown that this intramolecular hydrogen bond is a predominant feature. researchgate.net However, the strength and geometry of this hydrogen bond can be affected by the steric hindrance imposed by the N,N-diethyl groups. The ethyl groups can cause a deviation from planarity, which may weaken the hydrogen bond compared to less sterically hindered analogs. researchgate.net This steric effect can lead to an equilibrium between the intramolecularly hydrogen-bonded conformation and other conformers where the hydrogen bond is disrupted. researchgate.net

The presence and strength of this intramolecular hydrogen bond can be inferred from spectroscopic data. In IR spectroscopy, it leads to a lowering of the C=O stretching frequency and a broadening of the O-H stretching band. In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton can be indicative of its involvement in hydrogen bonding.

The formation of this intramolecular hydrogen bond is a critical factor in stabilizing a specific conformation of the molecule, which can have implications for its chemical reactivity and biological activity.

Chemical Reactivity and Transformation Pathways of N,n Diethyl 2 Hydroxy 4 Methoxybenzamide

Reactivity of the Amide Moiety

The N,N-diethylamide group is a robust functional group, generally less reactive than other carboxylic acid derivatives. However, it can undergo specific transformations under appropriate conditions.

Nucleophilic Acyl Substitution Reactions

The amide bond in N,N-Diethyl-2-hydroxy-4-methoxybenzamide can be cleaved through nucleophilic acyl substitution, most commonly via hydrolysis. This reaction can proceed under either acidic or basic conditions to yield the corresponding carboxylic acid and diethylamine (B46881).

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfer and elimination of diethylamine as a leaving group (which is protonated to form a diethylammonium (B1227033) ion) leads to the formation of 2-hydroxy-4-methoxybenzoic acid. vedantu.com

Conversely, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon and the poor leaving group ability of the resulting diethylamide anion. vedantu.com The reaction proceeds to form the carboxylate salt of 2-hydroxy-4-methoxybenzoic acid and diethylamine. One source indicates that the diethylamide group can be hydrolyzed to the corresponding carboxylic acid, a reaction considered critical for converting the amide into potentially bioactive carboxylic acid derivatives.

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₃O⁺), heat | 2-hydroxy-4-methoxybenzoic acid, Diethylammonium ion |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 2-hydroxy-4-methoxybenzoate, Diethylamine |

Reduction of the Amide Group

The tertiary amide group of this compound can be reduced to a tertiary amine. This transformation is typically accomplished using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction effectively removes the carbonyl oxygen, converting the C=O group into a CH₂ group.

The reduction process involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the amide. The resulting tetrahedral intermediate coordinates with the aluminum species, and subsequent elimination and further reduction steps lead to the formation of N,N-diethyl(2-hydroxy-4-methoxybenzyl)amine. This reaction is a valuable synthetic tool for converting amides into the corresponding amines. masterorganicchemistry.com

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | N,N-diethyl(2-hydroxy-4-methoxybenzyl)amine |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Both of these substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

The hydroxyl group is a strongly activating group, while the methoxy group is also significantly activating. In this molecule, the C2 position is occupied by the hydroxyl group, C4 by the methoxy group, and C1 by the amide group. The positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents will determine the regioselectivity of the substitution. The hydroxyl group at C2 directs to C3 (ortho) and C6 (para, relative to the amide). The methoxy group at C4 directs to C3 and C5 (both ortho). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by both the hydroxyl and methoxy groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring, likely at the C3 or C5 position. For instance, the nitration of 4-hydroxybenzoic acid with nitric acid can yield 4-hydroxy-3-nitrobenzoic acid. google.com

Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst) would result in the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Acylation: This reaction, employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, would introduce an acyl group onto the aromatic ring. organic-chemistry.org Friedel-Crafts reactions are particularly effective on activated aromatic rings. nih.govdntb.gov.ua

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N,N-Diethyl-2-hydroxy-4-methoxy-3-nitrobenzamide and/or N,N-Diethyl-2-hydroxy-4-methoxy-5-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | N,N-Diethyl-3-bromo-2-hydroxy-4-methoxybenzamide and/or N,N-Diethyl-5-bromo-2-hydroxy-4-methoxybenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N,N-Diethyl-3-acyl-2-hydroxy-4-methoxybenzamide and/or N,N-Diethyl-5-acyl-2-hydroxy-4-methoxybenzamide |

Reactivity of the Hydroxyl and Methoxy Functional Groups

The phenolic hydroxyl and the methoxy groups on the benzene ring also exhibit characteristic reactivities.

Phenolic Oxidation Reactions

The phenolic hydroxyl group at the C2 position makes the molecule susceptible to oxidation. Phenols can be oxidized to quinones under various conditions. The electron-donating nature of the methoxy group at the C4 position can stabilize intermediates formed during oxidation. The oxidation of substituted phenols can proceed via a hydrogen atom abstraction mechanism. acs.org For example, the oxidation of 2-methoxyphenols has been studied, and in some cases, can lead to the formation of catechols through electrochemical demethylation. nih.gov The use of specific oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) is known to convert phenols into quinones. researchgate.net

| Oxidizing Agent | Potential Product Class |

| Various oxidizing agents (e.g., Fremy's salt) | Quinone derivatives |

Nucleophilic Substitution at the Methoxy Group

The methyl ether of the methoxy group can be cleaved to yield a second phenolic hydroxyl group, a reaction known as demethylation. This transformation is typically achieved by treatment with strong acids or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers and is often used at or below room temperature. commonorganicchemistry.comorgsyn.org The reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a dihydroxybenzamide derivative after workup. nih.govresearchgate.net Strong protic acids like hydrobromic acid (HBr) can also be used, though often at higher temperatures. vedantu.com

| Reagent | Product |

| Boron Tribromide (BBr₃) | N,N-Diethyl-2,4-dihydroxybenzamide |

| Hydrobromic Acid (HBr), heat | N,N-Diethyl-2,4-dihydroxybenzamide |

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the N,N-diethylcarboxamide, the phenolic hydroxyl group, and the methoxy group. These substituents influence the electron density of the aromatic ring and provide specific sites for directed reactions, leading to a high degree of regioselectivity in its chemical transformations. Stereoselectivity, however, is less frequently a primary consideration in the reactions of this achiral molecule, unless external chiral reagents or catalysts are introduced.

A predominant transformation pathway for N,N-diethylbenzamides is the Directed ortho-Metalation (DoM) reaction. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for the regioselective functionalization of aromatic rings. The N,N-diethylamide group is recognized as a potent directed metalation group (DMG), capable of coordinating with organolithium reagents, such as n-butyllithium or s-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proximal ortho position, creating a lithiated intermediate that can then react with various electrophiles.

In the case of this compound, the directing abilities of the substituents must be considered. The N,N-diethylamide group strongly directs metalation to the position ortho to it. The hydroxyl and methoxy groups are also ortho-directing groups in electrophilic aromatic substitution, but in the context of DoM, the amide functionality is generally a more powerful directing group. The hydroxyl group, being acidic, would be deprotonated by the organolithium reagent, which could potentially influence the regioselectivity. However, the strong coordination of the lithium to the amide typically dictates the site of deprotonation on the aromatic ring.

The following table summarizes the expected regioselective outcomes for the Directed ortho-Metalation of a model compound, N,N-diethyl-4-methoxybenzamide, which highlights the directing power of the amide group.

Table 1: Regioselectivity in Directed ortho-Metalation of N,N-diethyl-4-methoxybenzamide Analogs

| Electrophile | Reagents and Conditions | Product Structure | Regioselectivity |

| D2O | s-BuLi, TMEDA, THF, -78 °C | N,N-diethyl-2-deutero-4-methoxybenzamide | Ortho to amide |

| (CH3)3SiCl | s-BuLi, TMEDA, THF, -78 °C | N,N-diethyl-2-(trimethylsilyl)-4-methoxybenzamide | Ortho to amide |

| I2 | s-BuLi, TMEDA, THF, -78 °C | N,N-diethyl-2-iodo-4-methoxybenzamide | Ortho to amide |

This data is based on the known reactivity of N,N-diethylbenzamides in Directed ortho-Metalation reactions and is illustrative for this compound.

The phenolic hydroxyl group at the C2 position significantly influences the reactivity of the aromatic ring towards electrophilic substitution. It is a strong activating group and, in conjunction with the methoxy group at C4, directs incoming electrophiles to the positions ortho and para to themselves. Given the existing substitution pattern, the available positions for electrophilic attack are C3, C5, and C6. The hydroxyl group at C2 and the methoxy group at C4 will synergistically direct electrophiles to the C3 and C5 positions. The regioselectivity between these two positions would be influenced by steric hindrance and the specific electrophile used.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | N,N-Diethyl-2-hydroxy-4-methoxy-3-nitrobenzamide and/or N,N-Diethyl-2-hydroxy-4-methoxy-5-nitrobenzamide |

| Halogenation | Br2, FeBr3 | N,N-Diethyl-3-bromo-2-hydroxy-4-methoxybenzamide and/or N,N-Diethyl-5-bromo-2-hydroxy-4-methoxybenzamide |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | N,N-Diethyl-3-acetyl-2-hydroxy-4-methoxybenzamide and/or N,N-Diethyl-5-acetyl-2-hydroxy-4-methoxybenzamide |

These predictions are based on the established principles of electrophilic aromatic substitution on substituted benzene rings.

The hydroxyl group itself can undergo reactions such as O-alkylation. mdpi.com This reaction is typically regioselective for the hydroxyl group over the other functionalities under basic conditions. The resulting ether can serve as a precursor for further transformations. For instance, conversion of the hydroxyl group to a triflate or a nonaflate can enable cross-coupling reactions like the Suzuki-Miyaura coupling, providing a pathway to biaryl compounds. nih.gov

Regarding stereoselectivity, as this compound is an achiral molecule, its reactions will not inherently be stereoselective unless a chiral center is introduced or the reaction is conducted in the presence of a chiral catalyst or reagent. For instance, if a prochiral electrophile were to react with the lithiated intermediate from a DoM reaction, a racemic mixture of products would be expected unless a chiral ligand is used to induce enantioselectivity. No specific literature detailing stereoselective transformations of this compound could be identified.

Computational Chemistry and Molecular Modeling of N,n Diethyl 2 Hydroxy 4 Methoxybenzamide and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and geometry of N,N-Diethyl-2-hydroxy-4-methoxybenzamide. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a molecule of this size.

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C(aryl)-C(amide) bond, the C-N(amide) bond, and the N-C(ethyl) bonds. The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the amide oxygen can significantly restrict the rotation around the C(aryl)-C(amide) bond, favoring a planar arrangement of the benzoyl moiety.

Conformational analysis using DFT, often initiated by a systematic scan of the potential energy surface along these rotational coordinates, can identify the most stable conformers. The results of such an analysis would typically reveal the relative energies of different spatial arrangements of the diethylamino and methoxy (B1213986) groups.

Below is an illustrative data table of relative energies for hypothetical stable conformers of this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 0.00 |

| B | -10.2° | 2.5 |

| C | 85.3° | 5.8 |

Note: This data is illustrative and intended to represent typical results from a DFT conformational analysis.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures. For this compound, key spectroscopic features that can be predicted include:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors, the chemical shifts of all nuclei can be predicted, aiding in the assignment of experimental NMR spectra.

Infrared (IR) Vibrational Frequencies: The calculation of the Hessian matrix provides the vibrational frequencies and their corresponding intensities, allowing for a theoretical IR spectrum to be generated. This can help in identifying characteristic vibrational modes, such as the C=O stretch of the amide and the O-H stretch of the hydroxyl group.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can be employed to calculate the energies of electronic excitations, predicting the absorption wavelengths in the UV-Vis spectrum.

An example of a data table showing a comparison between hypothetical calculated and experimental spectroscopic data is provided below.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm, -OH) | 12.1 | 12.3 |

| ¹³C NMR (δ, ppm, C=O) | 170.5 | 171.2 |

| IR (ν, cm⁻¹, C=O) | 1635 | 1640 |

| UV-Vis (λmax, nm) | 310 | 315 |

Note: This data is illustrative.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational flexibility of this compound and its interactions with solvent molecules.

An MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal the stability of the intramolecular hydrogen bond, the rotational dynamics of the diethyl groups, and the formation and breaking of intermolecular hydrogen bonds with the solvent. The analysis of the simulation trajectory can provide information on properties such as the radial distribution function of solvent molecules around specific functional groups.

Quantum Chemical Descriptors and Reactivity Indices

DFT calculations can also be used to determine a range of quantum chemical descriptors that provide insights into the reactivity of this compound. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity indices include:

HOMO-LUMO Gap (ΔE): A smaller gap generally indicates higher reactivity.

Ionization Potential (I): Approximated by -E(HOMO).

Electron Affinity (A): Approximated by -E(LUMO).

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ² / (2η)

A hypothetical table of these calculated descriptors is presented below.

| Descriptor | Value (eV) |

| E(HOMO) | -6.2 |

| E(LUMO) | -1.5 |

| ΔE (HOMO-LUMO Gap) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.15 |

Note: This data is illustrative and represents typical values for a molecule of this type.

In Silico Approaches for Predicting Reaction Mechanisms and Selectivity

Computational methods are invaluable for elucidating reaction mechanisms, identifying transition states, and predicting the selectivity of chemical reactions involving this compound. For instance, the mechanism of its synthesis, typically involving the acylation of diethylamine (B46881) with a derivative of 2-hydroxy-4-methoxybenzoic acid, can be modeled.

By calculating the energy profiles of different reaction pathways, the most favorable mechanism can be determined. For example, in a reaction with an electrophile, the sites of highest reactivity (nucleophilic centers) can be identified by analyzing the Fukui functions or the electrostatic potential mapped onto the electron density surface. This can predict whether the reaction will occur at the hydroxyl oxygen, the amide oxygen, or the aromatic ring, and at which position on the ring.

In Vitro Biological Activity and Mechanistic Studies of N,n Diethyl 2 Hydroxy 4 Methoxybenzamide

Exploration of Other Potential In Vitro Bioactivities for Benzamide (B126) Derivatives

The benzamide scaffold is recognized for its ability to interact with various enzymes, and derivatives are often investigated for their inhibitory potential against clinically relevant targets. One such enzyme is isocitrate lyase (ICL), which is crucial for the survival of certain pathogens, including Mycobacterium tuberculosis (Mtb), particularly during the latent phase of infection. nih.govnih.gov ICL is a key enzyme in the glyoxylate cycle, a metabolic pathway that allows organisms to utilize fatty acids or C2 compounds as a carbon source. nih.govmdpi.comresearchgate.net Since this enzyme is absent in humans, it represents an attractive target for developing new antimicrobial agents. nih.gov

Several studies have identified inhibitors of Mtb-ICL, including compounds structurally related to succinic acid and glyoxylate, the products of the ICL-catalyzed reaction. nih.gov While classical inhibitors like 3-nitropropionic acid have shown activity, they often suffer from toxicity. nih.gov The search for novel, less toxic inhibitors has led to the investigation of various chemical scaffolds. Although direct studies on N,N-Diethyl-2-hydroxy-4-methoxybenzamide as an ICL inhibitor are not prominent, the general potential for small molecules to inhibit this enzyme suggests that benzamide derivatives could be explored for this activity. The effectiveness of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, the natural compound daphnetin has been identified as a potent ICL inhibitor with an IC50 value of 4.34 μg/mL. nih.gov

| Compound/Reference | Target Enzyme | Organism | Inhibitory Activity (IC50) |

| Daphnetin | Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | 4.34 µg/mL |

| 3-Bromopyruvic acid (3-BP) | Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | 63.6 ± 2.8 µM |

| Itaconic acid (IA) | Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | 38.6 ± 0.8 µM |

| Secoemestrin C | Isocitrate Lyase (ICL) | Candida albicans | 4.77 ± 0.08 µM |

| 3-Nitropropionate | Isocitrate Lyase (ICL) | Candida albicans | 21.83 ± 1.38 µM |

This table presents data on known isocitrate lyase inhibitors to illustrate the potential for enzyme inhibition by related chemical structures.

Beyond their role in insect repellency, benzamide derivatives have been shown to interact with a diverse range of physiological receptors in mammals, indicating a broad potential for pharmacological activity. The N,N-diethylbenzamide moiety is a structural feature found in various compounds that have been profiled for their binding affinities at different G-protein coupled receptors (GPCRs) and other receptor types.

For example, novel benzamide derivatives have been synthesized and evaluated as highly potent and selective agonists for the delta opioid receptor. nih.gov One such compound, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated high binding affinity and excellent selectivity for this receptor, acting as a full agonist. nih.gov This highlights the capacity of the benzamide scaffold to be tailored for specific receptor interactions.

Furthermore, studies on other structurally related compounds have revealed interactions with various monoamine receptors. For instance, the N-2-methoxybenzyl substitution on certain phenethylamines, creating a different class of amides, was shown to increase binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1-3 receptors. nih.gov While these compounds are not direct analogues of this compound, these findings underscore the principle that the benzamide core structure can serve as a versatile template for designing ligands that interact with a wide array of receptors. Receptor interaction profiling, typically conducted through radioligand binding assays, is essential to determine the affinity (Ki) and selectivity of a compound for various receptor subtypes.

Benzamide derivatives are a well-established class of compounds possessing a wide spectrum of pharmacological effects, including significant antimicrobial, antibacterial, and antifungal activities. nanobioletters.com The versatile benzamide structure allows for chemical modifications that can enhance its potency against various microbial strains. nanobioletters.com

Numerous studies have demonstrated the in vitro efficacy of novel benzamide derivatives against both Gram-positive and Gram-negative bacteria. epa.gov For example, certain synthesized benzamides have shown promising activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net The mechanism of action can vary, but for some derivatives, it involves the inhibition of essential bacterial proteins like FtsZ, which is involved in cell division. nih.gov The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Notably, a structurally related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has been investigated for its antibacterial action against S. aureus, including methicillin-resistant strains (MRSA). nih.gov HMB was found to have an MIC of 1024 µg/ml and a mechanism that involves damaging the bacterial cell membrane. nih.gov It also showed efficacy in eradicating preformed biofilms. nih.gov This suggests that the 2-hydroxy-4-methoxybenzoyl moiety, present in this compound, is a promising pharmacophore for antibacterial activity.

The table below summarizes the in vitro antibacterial activity of various benzamide and related derivatives reported in the literature.

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | MIC | 31.3 ppm |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | MIC | 500 ppm |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | MIC | 31.3 ppm |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | MIC | 500 ppm |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | MIC | 1024 µg/ml |

| Benzamide derivative 5a | Bacillus subtilis | MIC | 6.25 µg/mL |

| Benzamide derivative 5a | Escherichia coli | MIC | 3.12 µg/mL |

| Benzamide derivative 6b | Escherichia coli | MIC | 3.12 µg/mL |

| Benzamide derivative 6c | Bacillus subtilis | MIC | 6.25 µg/mL |

Antiviral Activity In Vitro

There is currently no scientific literature available that has investigated or reported on the in vitro antiviral properties of this compound.

Anti-Inflammatory Effects (through specific molecular targets in vitro)

Similarly, no in vitro studies have been published that examine the anti-inflammatory effects of this compound or its interaction with specific molecular targets involved in inflammatory pathways.

Mechanistic Investigations of Biological Interactions at the Molecular Level (In vitro studies)

Consistent with the absence of data on its biological activities, there are no mechanistic investigations available in the scientific literature that describe the molecular interactions of this compound in vitro.

Due to the lack of available research data, no data tables can be generated for the specified biological activities.

Applications of N,n Diethyl 2 Hydroxy 4 Methoxybenzamide in Advanced Materials Science

Encapsulation and Controlled Release Systems (e.g., Sol-Gel Methods)

There are no available studies that describe the use of N,N-Diethyl-2-hydroxy-4-methoxybenzamide in encapsulation or controlled release systems, including those utilizing sol-gel methods.

Formulation Strategies and Polymer Integration

Scientific literature does not provide information on formulation strategies or the integration of this compound with polymers for the purpose of creating advanced materials.

Polymer Synthesis and Functional Material Development

There is no evidence in the scientific literature to suggest that this compound has been used as a monomer or functional agent in polymer synthesis or in the development of functional materials.

Surface Modification and Coating Technologies

No research has been published detailing the application of this compound in surface modification or as a component in coating technologies.

Advanced Analytical Techniques for N,n Diethyl 2 Hydroxy 4 Methoxybenzamide Research

Chromatographic Separations (e.g., GC-FID, LC-MS) for Purity Assessment and Quantification

Chromatographic techniques are fundamental in determining the purity of N,N-Diethyl-2-hydroxy-4-methoxybenzamide and quantifying it in various samples. Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and commonly employed methods for these purposes.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase. The FID provides a signal proportional to the amount of organic compound eluting from the column, making it suitable for purity assessment and quantification.

For the analysis of related benzamide (B126) compounds, a high-resolution capillary column is typically used. The operational parameters are optimized to achieve good separation of the main compound from any impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for non-volatile or thermally labile compounds and is widely applied in pharmaceutical analysis for impurity profiling and quantification. rsc.org

A validated LC-MS/MS method for the quantification of a similar benzamide derivative, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, in biological matrices provides a framework for developing a quantitative assay for this compound. Such a method would likely employ a reversed-phase column and a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Below is a hypothetical data table illustrating the parameters for a quantitative LC-MS/MS method for this compound, based on methods for similar compounds.

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | 224.1 -> 151.1 (hypothetical) |

| Collision Energy | 20 eV (hypothetical) |

Thermal Analysis (e.g., TGA) for Material Stability and Encapsulation Studies

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the material stability of this compound and for its characterization in encapsulated formulations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability, decomposition temperatures, and the presence of volatile components. For a pure compound like this compound, TGA can determine the temperature at which it begins to degrade.

In a study on the thermal stability of related methoxybenzamide derivatives, TGA was used to assess their decomposition profiles. researchgate.netdergipark.org.tr It is expected that this compound would exhibit a single-step decomposition at an elevated temperature, indicative of a stable compound. The onset of decomposition is a key parameter for determining its suitability in applications that may involve heating.

The following table presents hypothetical TGA data for this compound, based on the analysis of similar benzamide structures.

| Parameter | Result |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Initial Mass | 5.0 mg |

| Onset of Decomposition | ~250 °C |

| Temperature at Max Decomposition Rate | ~300 °C |

| Residue at 600 °C | < 1% |

Encapsulation Studies

In the context of encapsulation, TGA can be used to determine the loading efficiency of this compound within a carrier material. By comparing the thermogram of the empty carrier, the pure compound, and the encapsulated product, the amount of active ingredient can be quantified based on the distinct weight loss steps corresponding to the decomposition of the carrier and the encapsulated compound. This is crucial for the development of controlled-release formulations.

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Structural Confirmation

Advanced mass spectrometry techniques are indispensable for the unambiguous structural confirmation of this compound and the identification of its potential impurities or degradation products.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C12H17NO3), the expected exact mass of the protonated molecule [M+H]+ is 224.1281 Da. HRMS can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS)

Tandem MS involves the fragmentation of a selected precursor ion (e.g., the [M+H]+ ion of this compound) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.

Based on the structure of this compound, key fragmentation pathways can be predicted. Cleavage of the amide bond is a common fragmentation pathway for benzamides.

Below is a table of predicted m/z values for the protonated molecule and potential adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 224.12813 |

| [M+Na]+ | 246.11007 |

| [M+K]+ | 262.08401 |

| [M+NH4]+ | 241.15467 |

Q & A

Q. What synthetic strategies are recommended for preparing N,N-Diethyl-2-hydroxy-4-methoxybenzamide with high purity?

- Methodological Answer : A robust synthesis involves:

- Starting Materials : 2-hydroxy-4-methoxybenzoic acid and diethylamine.

- Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .

- Coupling : React the acyl chloride with diethylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen to prevent hydrolysis.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to remove unreacted amines or byproducts.

- Characterization : Confirm structure via -NMR (e.g., hydroxyl proton at δ 10–12 ppm, methoxy singlet at δ 3.8–4.0 ppm) and IR (C=O stretch ~1650 cm⁻¹, O–H stretch ~3200 cm⁻¹) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR :

- -NMR: Look for diethyl groups (quartet at δ 1.1–1.3 ppm for CH₃, triplet at δ 3.3–3.5 ppm for CH₂N). The aromatic region should show a singlet for the methoxy group and deshielded protons due to hydroxyl and methoxy substituents.

- -NMR: Confirm carbonyl (C=O ~165–170 ppm), methoxy (~55 ppm), and diethyl carbons.

- IR : Identify key functional groups (e.g., hydroxyl at 3200–3500 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS should display the molecular ion [M+H]⁺ matching the molecular formula (C₁₂H₁₇NO₃, exact mass 231.12) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving hydrogen-bonding networks in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze hydrogen bonds (e.g., O–H···O or N–H···O interactions).

- Hydrogen Bond Analysis : Calculate bond lengths and angles using software like OLEX2 or Mercury. Compare with similar benzamide derivatives (e.g., 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, where intramolecular H-bonds stabilize planar structures) .

Q. How can discrepancies in reported biological activities of this compound be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), compound purity (HPLC ≥95%), and solvent controls (DMSO concentration ≤0.1%).

- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression.

- Mechanistic Studies : Use knockdown/knockout models (e.g., siRNA for target enzymes) or competitive binding assays to validate specificity. Cross-reference with structurally related compounds (e.g., hydroxyl-substituted benzanilides with known antioxidant activity) .

Q. What computational tools predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- QSAR Models : Use software like MOE or Schrödinger to correlate structural descriptors (logP, polar surface area) with absorption/permeability.

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) using AutoDock Vina to predict metabolic stability.

- ADMET Prediction : Platforms like SwissADME estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .

Q. What methodologies assess the photostability and thermal degradation of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) for 1–4 weeks.

- Analytical Monitoring : Use HPLC with a C18 column (UV detection at λ=254 nm) to quantify degradation products.

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (2–8°C, dark) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, PBS).

- Particle Size Analysis : Compare micronized vs. non-micronized forms via dynamic light scattering (DLS).

- Thermodynamic Solubility : Measure equilibrium solubility after 72-hour agitation, filtering through 0.22 µm membranes.

- Reference Standards : Cross-check with structurally analogous compounds (e.g., N-(4-Methoxybenzyl)acetoacetamide, which shows pH-dependent solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.